molecular formula C9H11NO2 B2559225 6-(Cyclopropylmethoxy)pyridin-3-ol CAS No. 1224719-40-7

6-(Cyclopropylmethoxy)pyridin-3-ol

Cat. No.: B2559225
CAS No.: 1224719-40-7
M. Wt: 165.192
InChI Key: RFUSREAWDVGSMG-UHFFFAOYSA-N
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Description

6-(Cyclopropylmethoxy)pyridin-3-ol is an organic compound with the molecular formula C9H11NO2 It is a derivative of pyridine, featuring a cyclopropylmethoxy group attached to the 6th position and a hydroxyl group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopropylmethoxy)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the use of cyclopropylmethanol and 3-hydroxypyridine as starting materials. The reaction typically proceeds via an etherification process, where cyclopropylmethanol is reacted with 3-hydroxypyridine in the presence of a suitable base, such as potassium carbonate, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropylmethoxy)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pyridin-3-one derivatives, while reduction can produce cyclopropylmethoxy-substituted alcohols or amines .

Scientific Research Applications

6-(Cyclopropylmethoxy)pyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Cyclopropylmethoxy)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Cyclopropylmethoxy)pyridin-3-ol is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6-(cyclopropylmethoxy)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-8-3-4-9(10-5-8)12-6-7-1-2-7/h3-5,7,11H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUSREAWDVGSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-(cyclopropylmethoxy)pyridine (1.88 g) in THF (15 mL) was added 1.6M n-butyllithium-hexane solution (7.25 mL) at −78° C., and the mixture was stirred at the same temperature for 20 min. Trimethylborane (1.29 mL) was added to this solution, and the mixture was stirred at −78° C. for 30 min. The reaction mixture was heated to 0° C., aqueous hydrogen peroxide (30%, 5 mL) and 8M aqueous sodium hydroxide solution (1.55 mL) were added thereto, and the mixture was stirred for 15 min. Water was added to the reaction mixture, the mixture was extracted twice with ethyl acetate, and the combined organic layer was dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (855 mg).
Quantity
1.88 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.29 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1.55 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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